5-(Bromomethyl)-2-fluorobenzoic acid
Description
5-(Bromomethyl)-2-fluorobenzoic acid is a halogenated benzoic acid derivative with a bromomethyl (-CH2Br) group at the 5-position and a fluorine atom at the 2-position of the aromatic ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in alkylation and coupling reactions, due to the electrophilic bromomethyl group. Its molecular formula is C8H6BrFO2 (inferred from structural analogs in and ), with a molecular weight of 241.04 g/mol.
Properties
IUPAC Name |
5-(bromomethyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGODVJOLOLNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591791 | |
| Record name | 5-(Bromomethyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773100-76-8 | |
| Record name | 5-(Bromomethyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-fluorobenzoic acid typically involves the bromination of 2-fluorobenzoic acid. One common method is the bromination of the methyl group in 2-fluorotoluene, followed by oxidation to the carboxylic acid. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with a suitable solvent such as carbon tetrachloride or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve mild heating and the use of polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-(aminomethyl)-2-fluorobenzoic acid derivative, while oxidation could yield 5-(carboxymethyl)-2-fluorobenzoic acid.
Scientific Research Applications
5-(Bromomethyl)-2-fluorobenzoic acid has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for labeling or functional studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 5-(Bromomethyl)-2-fluorobenzoic acid exerts its effects depends on the specific application. In chemical synthesis, the bromomethyl group acts as a reactive site for further functionalization. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-(Bromomethyl)-2-fluorobenzoic acid with structurally related benzoic acid derivatives, focusing on substituents, synthesis, applications, and key properties.
Structural and Functional Differences
Substituent Reactivity: The bromomethyl group in this compound enhances its utility in nucleophilic substitution reactions, such as forming esters or amides (e.g., alkylation in ). In contrast, 5-Bromo-2,4-difluorobenzoic acid () lacks this reactivity but is valued for its dual halogenation, enabling regioselective modifications. Its moisture sensitivity necessitates inert handling, unlike the bromomethyl analog.
Synthetic Pathways: 5-Bromo-2,4-difluorobenzoic acid is synthesized via bromination of 2,4-difluorobenzonitrile in H2SO4, yielding >93% purity .
Applications: Pharmaceuticals: this compound is a precursor in drug conjugates (e.g., RAD51 inhibitors in ). Similarly, 5-Amino-2-fluorobenzoic acid () serves as an intermediate in bioactive molecule synthesis. Agrochemicals: 5-Bromo-2,4-difluorobenzoic acid is a key intermediate in pesticide development due to its stability and halogen diversity .
Safety and Handling: 5-(Chlorosulphonyl)-2-fluorobenzoic acid is classified as Hazard Class 8 (corrosive) and requires inert storage .
Research Findings and Data
- Drug Conjugates : Coupling 2-fluorobenzoic acid derivatives with inhibitors () demonstrates synergistic effects in cancer therapy, highlighting the versatility of fluorinated benzoic acids in medicinal chemistry.
Biological Activity
5-(Bromomethyl)-2-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound can be characterized by its molecular formula . The presence of bromine and fluorine atoms in its structure suggests potential reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It has been shown to exhibit:
- Antitumor Activity : Similar compounds have demonstrated the ability to inhibit DNA repair mechanisms, particularly through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA damage repair .
- Anti-inflammatory Effects : The compound may also influence inflammatory pathways, potentially through modulation of soluble epoxide hydrolase (sEH), which is a target for anti-inflammatory drug design .
Antitumor Studies
Recent studies have indicated that derivatives of benzoic acid, including those with bromine and fluorine substitutions, possess significant antitumor properties. For instance:
- In Vivo Studies : Compounds similar to this compound have shown strong antitumor activity at low doses in animal models. These studies highlight the potential for developing effective cancer therapies based on this compound .
Inflammatory Response
Research into related compounds has shown that they can modulate inflammatory responses effectively:
- Animal Models : In experiments involving mice models, compounds with similar structures have been observed to reduce markers of inflammation such as TNF-α and IL-6, indicating a promising avenue for treating inflammatory diseases .
Case Studies
- Antitumor Efficacy : A study involving a series of benzoic acid derivatives demonstrated that modifications at the ortho position (as seen in this compound) significantly enhanced antitumor activity against breast cancer cell lines. The mechanism was linked to the inhibition of PARP activity, leading to increased apoptosis in cancer cells.
- Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of fluorinated benzoic acids. The study showed that these compounds could effectively downregulate pro-inflammatory cytokines in models of acute pancreatitis, suggesting their potential use in treating inflammatory conditions .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
